Sulfamide, 1H-benzimidazol-2-yl-(9CI)
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Overview
Description
Sulfamide, 1H-benzimidazol-2-yl-(9CI) is a chemical compound with the molecular formula C7H8N4O2S It is a derivative of benzimidazole, a bicyclic compound that consists of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfamide, 1H-benzimidazol-2-yl-(9CI) typically involves the reaction of 2-aminobenzimidazole with sulfamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the chlorosulfonation of benzoic acid to obtain 3-(chlorosulfonyl)-benzoic acid, which is then reacted with different amine derivatives to produce various sulfonamide analogues. These analogues are subsequently reacted with sulfamoyl chloride to yield Sulfamide, 1H-benzimidazol-2-yl-(9CI) .
Industrial Production Methods
Industrial production of Sulfamide, 1H-benzimidazol-2-yl-(9CI) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is designed to be cost-effective and environmentally friendly, with measures in place to minimize waste and emissions.
Chemical Reactions Analysis
Types of Reactions
Sulfamide, 1H-benzimidazol-2-yl-(9CI) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Sulfamoyl Chloride: Used in the initial synthesis of the compound.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Various catalysts can be used to facilitate specific reactions, such as acid or base catalysts for condensation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can lead to the formation of benzimidazole N-oxides, while nucleophilic substitution can yield various sulfonamide derivatives.
Scientific Research Applications
Sulfamide, 1H-benzimidazol-2-yl-(9CI) has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an allosteric activator of human glucokinase, which has significant implications for the treatment of type-2 diabetes.
Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Sulfamide, 1H-benzimidazol-2-yl-(9CI) involves its interaction with specific molecular targets. For example, as an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, enhancing its catalytic activity. This interaction is facilitated by hydrogen bonding and other non-covalent interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Sulfamide, 1H-benzimidazol-2-yl-(9CI) can be compared with other benzimidazole derivatives:
N-Benzimidazol-2yl Benzamide: Another benzimidazole derivative studied for its potential as a glucokinase activator.
Benzimidazole N-Oxides: Formed through oxidation reactions, these compounds have different chemical properties and applications.
Sulfonamide Derivatives:
Properties
CAS No. |
136810-64-5 |
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Molecular Formula |
C7H8N4O2S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2-(sulfamoylamino)-1H-benzimidazole |
InChI |
InChI=1S/C7H8N4O2S/c8-14(12,13)11-7-9-5-3-1-2-4-6(5)10-7/h1-4H,(H2,8,12,13)(H2,9,10,11) |
InChI Key |
NKQWCGUPZOXEBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)N |
Synonyms |
Sulfamide, 1H-benzimidazol-2-yl- (9CI) |
Origin of Product |
United States |
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